molecular formula C19H21FN2O2 B6088950 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine

2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine

Cat. No. B6088950
M. Wt: 328.4 g/mol
InChI Key: ZNCAEJOPVDKOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine, also known as FP-morpholine, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee acts as a dopamine transporter inhibitor, which leads to increased dopamine levels in the brain. This effect has been studied in relation to drug addiction and Parkinson's disease. 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been shown to have various biochemical and physiological effects, including increased dopamine levels in the brain, inhibition of cancer cell growth, and potential therapeutic effects for various diseases, including depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee in lab experiments include its high yield during synthesis, its well-studied mechanism of action, and its potential therapeutic effects for various diseases. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee, including:
1. Further studies to determine its safety and efficacy in humans.
2. Studies to determine its potential as a therapeutic agent for various diseases, including depression, anxiety, and schizophrenia.
3. Studies to determine its potential as a drug candidate for the treatment of drug addiction and Parkinson's disease.
4. Studies to determine its potential as a cancer treatment.
5. Studies to determine its potential as a tool for neuroimaging studies.
Conclusion:
In conclusion, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee is a novel chemical compound that has gained significant attention in the field of scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications have been extensively studied. Further studies are needed to determine its safety and efficacy in humans and its potential as a therapeutic agent for various diseases.

Synthesis Methods

2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee can be synthesized using several methods, including the reaction of 4-fluorobenzylamine with 3-(3-pyridinyl)propanoic acid, followed by the reaction with morpholine. Another method involves the reaction of 4-fluorobenzyl chloride with 3-(3-pyridinyl)propanoic acid, followed by the reaction with morpholine. The yield of 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee using these methods is typically high, ranging from 70-90%.

Scientific Research Applications

2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been extensively studied in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience research, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been shown to bind to the dopamine transporter and inhibit dopamine uptake, leading to increased dopamine levels in the brain. This effect has been studied in relation to drug addiction and Parkinson's disease.
In cancer research, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This effect has been studied in relation to breast cancer, lung cancer, and leukemia.
In drug development, 2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholinee has been studied as a potential drug candidate for various diseases, including depression, anxiety, and schizophrenia. Its mechanism of action and biochemical effects have been studied extensively to determine its potential as a therapeutic agent.

properties

IUPAC Name

1-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-6-3-15(4-7-17)12-18-14-22(10-11-24-18)19(23)8-5-16-2-1-9-21-13-16/h1-4,6-7,9,13,18H,5,8,10-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCAEJOPVDKOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC2=CN=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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